2-Hexenal, 6-phenyl-, (E)-

Beschreibung

BenchChem offers high-quality 2-Hexenal, 6-phenyl-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexenal, 6-phenyl-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

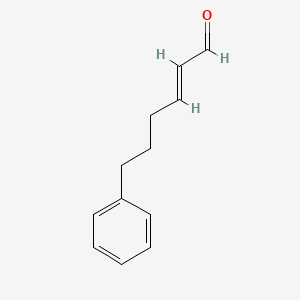

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H14O |

|---|---|

Molekulargewicht |

174.24 g/mol |

IUPAC-Name |

(E)-6-phenylhex-2-enal |

InChI |

InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h2-3,5-7,9-11H,1,4,8H2/b7-2+ |

InChI-Schlüssel |

JDOAIIWUMRRAQV-FARCUNLSSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CCC/C=C/C=O |

Kanonische SMILES |

C1=CC=C(C=C1)CCCC=CC=O |

Herkunft des Produkts |

United States |

Contextualization Within Aldehyde Chemistry and Natural Product Research

Aldehydes are a fundamental class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and a variable R-group. This functional group imparts a high degree of reactivity, making aldehydes key intermediates in organic synthesis and important components in biological systems. In the realm of natural products, aldehydes are widespread, contributing significantly to the characteristic scents and flavors of many plants, fruits, and spices. orientjchem.org

The structure of (E)-6-phenyl-2-hexenal, featuring a six-carbon chain with a phenyl substituent and an α,β-unsaturated aldehyde, is indicative of a biosynthetic origin that likely involves pathways responsible for producing phenylpropanoids and fatty acid derivatives. α,β-Unsaturated aldehydes are a notable subclass of these compounds, known for their high reactivity and diverse biological activities. nih.govnih.gov This class of compounds is of great interest in fine organic synthesis and is found as key metabolites in both plant and animal cells. nih.gov

Table 1: General Properties of Aldehydes

| Property | Description |

| Functional Group | Carbonyl group (C=O) bonded to at least one hydrogen atom. |

| Reactivity | Prone to oxidation to form carboxylic acids and reduction to form primary alcohols. The carbonyl carbon is electrophilic. |

| Solubility | Short-chain aldehydes are soluble in water; solubility decreases as the carbon chain length increases. |

| Boiling Points | Higher than alkanes of similar molecular weight but lower than corresponding alcohols due to the lack of hydrogen bonding. |

| Natural Occurrence | Found in essential oils, fruits, and spices, contributing to their aroma and flavor. Examples include cinnamaldehyde (B126680) (cinnamon) and vanillin (vanilla). |

Synthetic Methodologies for E 6 Phenyl 2 Hexenal

Involvement in Plant-Insect Communication Mechanisms

Volatile compounds are a primary language in the dialogue between plants and insects. Herbivore-induced plant volatiles (HIPVs) can serve as distress signals, attracting the natural enemies of the attacking herbivores, a phenomenon known as "indirect defense". nih.gov For instance, the emission of specific blends of volatiles can guide parasitic wasps and predators to their prey. nih.gov

Given its structural similarity to (E)-2-hexenal, a well-known HIPV, it is plausible that (E)-6-phenyl-2-hexenal plays a role in attracting parasitoids or predators. The presence of the phenyl group could modify the specificity of the signal, potentially attracting a different suite of natural enemies or conveying a more nuanced message about the nature of the herbivore threat. However, direct experimental evidence of insects perceiving and responding to (E)-6-phenyl-2-hexenal is needed to confirm this hypothesis.

Conversely, some plant volatiles can act as repellents to herbivores. Studies have shown that certain herbivorous insects are deterred from laying eggs on plants that are already damaged and emitting HIPVs. biologists.com The unique chemical signature of (E)-6-phenyl-2-hexenal could potentially serve as such a deterrent, signaling to incoming herbivores that the plant is already under attack and has mounted its defenses.

Role in Inter-species Chemical Ecology

The influence of plant volatiles extends beyond plant-insect interactions to encompass a broader ecological web. Plants can communicate with other plants, with VOCs from a damaged plant inducing defense responses in its neighbors. frontiersin.org This "eavesdropping" allows nearby plants to prime their defenses against potential threats. The release of (E)-6-phenyl-2-hexenal could be part of this complex chemical communication network, alerting neighboring plants to the presence of a specific type of stress.

Furthermore, plant volatiles can have antimicrobial properties, inhibiting the growth of pathogenic fungi and bacteria. researchgate.net The aldehyde functional group, in particular, is known for its reactivity and potential toxicity to microbes. The combination of the aldehyde and the phenyl group in (E)-6-phenyl-2-hexenal might confer specific antifungal or antibacterial activity, contributing to the plant's direct defense against pathogens.

Response of Organisms to Environmental Stimuli via Production

The production of plant secondary metabolites, including volatiles, is often highly responsive to environmental cues. Biotic stresses, such as herbivory and pathogen attack, are potent inducers of volatile synthesis and emission. nih.govrsc.org Abiotic stresses like drought, temperature fluctuations, and UV radiation can also trigger changes in a plant's volatile profile. rsc.org

It is highly probable that the biosynthesis of (E)-6-phenyl-2-hexenal, if it is indeed a plant-derived defense compound, is induced by such environmental stimuli. For example, the mechanical damage and chemical elicitors from an herbivore's saliva could trigger the upregulation of the enzymes involved in its biosynthetic pathway.

The following table summarizes the key biosynthetic pathways and the potential ecological roles of the structural components of (E)-6-phenyl-2-hexenal.

| Structural Component | Biosynthetic Pathway | Known Ecological Roles of Related Compounds |

| (E)-2-hexenal moiety | Lipoxygenase (LOX) Pathway | Attracting natural enemies of herbivores, direct defense against pathogens, plant-plant signaling. nih.govresearchgate.net |

| Phenyl group | Shikimate/Phenylpropanoid Pathway | Attracting pollinators, defense against pathogens, structural components (lignin). biologists.comresearchgate.net |

Conclusion

While the scientific literature to date does not provide a complete picture of the biosynthesis and ecological functions of (E)-6-phenyl-2-hexenal, its chemical structure strongly suggests a role at the crossroads of major plant metabolic pathways. By combining the features of a green leaf volatile and a phenylpropanoid, this compound has the potential to be a multifaceted signaling molecule in the complex chemical language of plants. Future research focusing on the specific enzymatic steps of its formation and its direct effects on insects, microbes, and other plants will be crucial to fully unravel the ecological significance of this intriguing molecule.

Advanced Analytical and Spectroscopic Characterization of E 6 Phenyl 2 Hexenal

Chromatographic Techniques for Isolation and Purification

Chromatography is a cornerstone for the separation and purification of (E)-6-phenyl-2-hexenal from various matrices. The choice of technique depends on the complexity of the sample and the desired level of purity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like (E)-6-phenyl-2-hexenal. Method development typically involves optimizing parameters to achieve good resolution and sensitivity.

Typical GC-MS Parameters:

For the analysis of (E)-6-phenyl-2-hexenal and related compounds, a common approach involves using a non-polar or medium-polarity capillary column. mdpi.com The oven temperature program is crucial for separating the analyte from other components in a mixture. A typical program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points. nih.govscielo.br

Table 1: Illustrative GC-MS Method Parameters

| Parameter | Value |

|---|---|

| Column | DB-5 (95% polydimethylsiloxane, 5% phenyl) or similar sci-hub.se |

| Injector Temperature | 250 °C mdpi.com |

| Carrier Gas | Helium mdpi.comnih.gov |

| Oven Program | Initial temp 40-50°C, ramp to 250-260°C nih.govoup.com |

| MS Detector | Electron Ionization (EI) at 70 eV nih.govoup.com |

| Mass Range | m/z 35-350 oup.comresearchgate.net |

This table presents a generalized set of parameters. Actual conditions may vary based on the specific instrument and sample matrix.

The mass spectrum of (E)-6-phenyl-2-hexenal will exhibit a characteristic fragmentation pattern, with the molecular ion peak and other significant fragments aiding in its identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of less volatile or thermally labile compounds, and it can also be applied to aldehydes like (E)-6-phenyl-2-hexenal.

Reverse-phase HPLC is a common mode used for such separations. sielc.com The choice of column and mobile phase is critical for achieving the desired separation. For α,β-unsaturated aldehydes, C18 columns are frequently employed. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

Table 2: Example HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient sielc.com |

| Detector | UV-Vis (at a wavelength corresponding to the chromophore) |

| Flow Rate | ~1 mL/min |

This table provides a general example; specific conditions would be optimized for a particular application.

HPLC can be used for preparative separations to isolate pure (E)-6-phenyl-2-hexenal for further characterization or as a quantitative analytical technique.

For highly complex samples containing numerous volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. oup.comnih.gov This technique employs two columns with different stationary phases, providing an orthogonal separation mechanism. sci-hub.se

The increased peak capacity of GCxGC is particularly beneficial for resolving co-eluting compounds in complex matrices like food and environmental samples. nih.govresearchgate.net The resulting data is presented as a two-dimensional chromatogram, where structurally related compounds often appear in ordered patterns, aiding in their identification. sci-hub.se GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) provides both high separation efficiency and rapid, sensitive detection, making it a powerful tool for the detailed profiling of complex volatile fractions. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including the determination of stereochemistry.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign the structure and stereochemistry of (E)-6-phenyl-2-hexenal.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constant (J-value) between the vinyl protons on the C2-C3 double bond is characteristic of the E (trans) or Z (cis) configuration. For (E)-alkenals, this coupling constant is typically in the range of 15-18 Hz.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish the connectivity of the proton framework.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons, providing critical information for confirming the E-stereochemistry of the double bond. For (E)-6-phenyl-2-hexenal, a NOE would be expected between the aldehydic proton and the proton on C3.

These experiments, when used in combination, allow for the unambiguous assignment of all proton and carbon signals and confirm the (E)-configuration of the double bond. rsc.org

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of molecules, such as the rotation around single bonds. researchgate.netacs.org In the case of (E)-6-phenyl-2-hexenal, DNMR could potentially be used to investigate the rotational barriers around the C3-C4 and C4-C5 single bonds, providing insights into the molecule's conformational preferences and flexibility. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational interchanges. Such studies contribute to a more complete understanding of the molecule's three-dimensional structure and behavior in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule. For (E)-6-phenyl-2-hexenal, these methods provide a characteristic vibrational fingerprint. The key functional groups—the aldehyde, the alkene, and the phenyl ring—each produce distinct signals.

The most prominent feature in the IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1680-1660 cm⁻¹. The conjugation with the C=C double bond shifts this peak to a lower wavenumber compared to a saturated aldehyde. The aldehyde C-H stretch is also characteristic, appearing as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

The (E)-configuration of the double bond gives rise to a strong out-of-plane C-H bending vibration around 970-960 cm⁻¹, a key indicator for trans-alkenes. The C=C stretching vibration itself is expected to be observed around 1640-1620 cm⁻¹. The presence of the phenyl group will generate several signals, including aromatic C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman spectroscopy complements the IR data. The C=C stretching and the symmetric breathing modes of the phenyl ring are often strong and easily identifiable in the Raman spectrum, providing confirmatory evidence for the compound's core structure.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for (E)-6-phenyl-2-hexenal

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aldehyde | C=O Stretch | 1680-1660 | Strong | Medium |

| Aldehyde | C-H Stretch | ~2850, ~2750 | Weak | Medium |

| Alkene (E) | C=C Stretch | 1640-1620 | Medium | Strong |

| Alkene (E) | =C-H Bend (out-of-plane) | 970-960 | Strong | Weak |

| Phenyl Ring | C-H Stretch | 3100-3000 | Medium | Strong |

| Phenyl Ring | C=C Ring Stretch | 1600-1450 | Medium-Strong | Strong |

Mass Spectrometry Fragmentation Pathways and Ionization Techniques

Mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Using electron ionization (EI), the (E)-6-phenyl-2-hexenal molecule (molar mass: 174.25 g/mol ) would produce a molecular ion peak (M⁺˙) at m/z 174.

The fragmentation of (E)-6-phenyl-2-hexenal is expected to follow predictable pathways characteristic of α,β-unsaturated aldehydes and phenyl-substituted alkanes. Key fragmentation steps would include:

Loss of a hydrogen radical (-H˙): leading to a stable [M-1]⁺ ion at m/z 173.

Loss of the formyl radical (-CHO˙): resulting in an [M-29]⁺ ion at m/z 145.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the double bond.

Benzylic cleavage: A very favorable fragmentation for phenyl-substituted compounds. Cleavage of the C-C bond beta to the phenyl ring would result in the formation of a tropylium (B1234903) ion at m/z 91, which is often the base peak in the spectrum of such compounds.

McLafferty rearrangement: This is a possibility, though it may be less favored than other pathways in this specific structure.

The combination of these fragmentation patterns provides a robust confirmation of the compound's identity.

Table 2: Predicted Mass Spectrometry Fragments for (E)-6-phenyl-2-hexenal

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 174 | [C₁₂H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 173 | [C₁₂H₁₃O]⁺ | Loss of H˙ |

| 145 | [C₁₁H₁₃]⁺ | Loss of CHO˙ |

| 117 | [C₉H₉]⁺ | Cleavage of the propyl group |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (Benzylic cleavage) |

Advanced Sampling and Preconcentration Methods for Trace Analysis

Analyzing (E)-6-phenyl-2-hexenal, especially when present in complex matrices or at low concentrations, necessitates advanced sampling and preconcentration techniques to enhance detection by methods like Gas Chromatography-Mass Spectrometry (GC-MS).

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for volatile and semi-volatile compounds. gcms.cz For the analysis of (E)-6-phenyl-2-hexenal, a fiber coated with a suitable stationary phase is exposed to the headspace above the sample or directly immersed in a liquid sample.

The choice of fiber coating is critical. For a compound with the polarity and volatility of (E)-6-phenyl-2-hexenal, a mixed-phase fiber such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) would be highly effective. gcms.cz The PDMS phase efficiently extracts nonpolar moieties like the phenylpropyl group, while the DVB provides strong adsorption for the aromatic system and the polar aldehyde group. After extraction, the fiber is transferred to the hot injector of a GC, where the analyte is thermally desorbed and analyzed. gcms.cz This technique is widely used for profiling volatile compounds in food, beverages, and environmental samples. mdpi.comresearchgate.net

Headspace Analysis and Volatile Profiling

Headspace analysis is a cornerstone for the study of volatile organic compounds (VOCs) in various matrices. researchgate.net It involves analyzing the vapor phase in equilibrium with a solid or liquid sample held in a sealed vial.

Static Headspace Analysis: In this method, a sample is sealed in a vial and heated to allow volatile compounds to partition into the headspace. A portion of this headspace gas is then injected into the GC. This method is simple and reproducible for qualitative and quantitative analysis of major volatile components.

Dynamic Headspace Analysis (Purge-and-Trap): For trace-level analysis, dynamic headspace is preferred. An inert gas is passed through the sample, stripping the volatile compounds, which are then concentrated on an adsorbent trap. The trap is subsequently heated to desorb the analytes into the GC system. This method offers significantly lower detection limits compared to static headspace.

Both SPME and headspace analysis are crucial for creating a volatile profile of samples containing (E)-6-phenyl-2-hexenal. scielo.brembrapa.br These techniques allow for its detection and quantification even when it is a minor component in a complex mixture of other volatile compounds, such as those found in flavor and fragrance analyses. mdpi.com

Chemical Reactivity and Transformations of E 6 Phenyl 2 Hexenal

Addition Reactions Across the Carbon-Carbon Double Bond

The α,β-unsaturated nature of (E)-6-phenyl-2-hexenal makes the carbon-carbon double bond susceptible to both electrophilic and nucleophilic additions.

Electrophiles add to the double bond, typically with the initial attack at the β-carbon, while nucleophiles can add in a conjugate fashion (Michael addition).

| Reagent Type | Reagent Example | Product |

| Electrophile | Bromine (Br₂) | 2,3-dibromo-6-phenylhexanal |

| Nucleophile (Michael Addition) | Diethyl malonate (with a base like NaOEt) | Diethyl 2-(1-formyl-5-phenylpentyl)malonate |

| Hydrogenation (catalytic) | H₂/Pd-C | 6-phenylhexanal (B169465) |

Data sourced from hypothetical examples based on general chemical principles.

The double bond in (E)-6-phenyl-2-hexenal can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition, to form six-membered rings. thieme-connect.de The stereochemistry of the resulting cyclic product is influenced by the geometry of the starting materials. thieme-connect.de These reactions are valuable for the stereocontrolled synthesis of bicyclic and polycyclic systems. thieme-connect.de

| Reaction Type | Reactant Example | Product |

| [4+2] Cycloaddition (Diels-Alder) | Cyclopentadiene | A substituted norbornene derivative |

| [6+2] Cycloaddition | Cycloheptatriene (with a metal catalyst like Rh(I)) | A bicyclo[4.2.2]decane derivative |

Data sourced from hypothetical examples based on general chemical principles and information from related cycloaddition reactions. thieme-connect.denih.gov

Condensation and Derivatization Reactions

The aldehyde group readily undergoes condensation reactions with various nucleophiles, leading to a wide range of derivatives. These reactions are fundamental in organic synthesis.

Aldol condensation, a key reaction for forming carbon-carbon bonds, can occur with (E)-6-phenyl-2-hexenal. For instance, the reaction between phenylacetaldehyde (B1677652) and other aldehydes in the presence of a base is a known method for producing similar α,β-unsaturated aldehydes. google.com

| Reagent | Product Type | Product Example |

| Primary amine (R-NH₂) | Imine (Schiff base) | N-((E)-6-phenylhex-2-en-1-ylidene)alkanamine |

| Hydroxylamine (NH₂OH) | Oxime | (E)-6-phenyl-2-hexenal oxime |

| Hydrazine (N₂H₄) | Hydrazone | (E)-6-phenyl-2-hexenal hydrazone |

| Wittig reagent (Ph₃P=CHR) | Alkene | A substituted 1,3-diene |

Data sourced from hypothetical examples based on general chemical principles.

Photochemical and Thermal Rearrangements

The conjugated π-system of (E)-6-phenyl-2-hexenal is susceptible to transformations upon exposure to light (photochemical) or heat (thermal).

Photochemical Rearrangements: The photochemistry of α,β-unsaturated carbonyl compounds is complex and can lead to various products. baranlab.org Upon absorption of UV light, the molecule is promoted to an excited state (n→π* or π→π*), from which it can undergo several reactions. baranlab.orgresearchgate.net Common photochemical reactions for enones include E/Z (cis-trans) isomerization around the double bond, [2+2] cycloadditions to form cyclobutane (B1203170) derivatives, and rearrangements like the lumiketone rearrangement. However, one study noted that under specific photoirradiation conditions, the related compound trans-2-hexenal (B146799) did not undergo E/Z isomerization. snnu.edu.cn The presence of the phenyl group and the extended alkyl chain in (E)-6-phenyl-2-hexenal could influence the available reaction pathways compared to simpler enals.

Thermal Rearrangements: At elevated temperatures, (E)-6-phenyl-2-hexenal may undergo rearrangements. While less common than photochemical pathways for this class of compounds, potential thermal reactions could include isomerization or electrocyclic reactions if a suitable conformation can be achieved. For example, vinylcyclopropane (B126155) rearrangements are a known class of thermal reactions, though not directly applicable here, they illustrate the types of transformations possible for unsaturated systems upon heating. researchgate.net

Stability and Degradation Pathways in Environmental Matrices

The fate of (E)-6-phenyl-2-hexenal in the environment is governed by its susceptibility to oxidation, hydrolysis, and biological degradation. Its structural similarity to naturally occurring volatiles like (E)-2-hexenal suggests that analogous degradation pathways are likely. mdpi.comnih.gov

Oxidation: The aldehyde group is prone to oxidation, which can occur in the presence of atmospheric oxygen, converting it to the corresponding carboxylic acid, (E)-6-phenyl-2-hexenoic acid. nih.gov This process can be accelerated by light or the presence of pollutants like ozone and hydroxyl radicals in the atmosphere. Such oxidation plays a role in the formation of secondary organic aerosols.

Reduction: In anaerobic environments or through specific enzymatic action, the aldehyde can be reduced to the corresponding alcohol, (E)-6-phenyl-2-hexen-1-ol. The double bond may also be reduced, leading to 6-phenylhexanal or 6-phenylhexan-1-ol.

Biological Degradation: In biological systems, α,β-unsaturated aldehydes are reactive and can be detoxified through several pathways. One key mechanism is the conjugate addition of biological nucleophiles, such as the thiol group of cysteine in glutathione (B108866). researchgate.net This reaction is a critical detoxification step for the related compound (E)-2-hexenal. researchgate.net Further metabolism can lead to the breakdown of the carbon chain. Studies on (E)-2-hexenal have shown it can induce apoptosis in fungi through pathways dependent on reactive oxygen species (ROS), indicating that cellular oxidative stress is a key part of its biological activity and degradation. nih.gov

Environmental Stability: The stability of (E)-6-phenyl-2-hexenal is limited, particularly in aerobic and aqueous environments. Like other olefinic aldehydes, it is considered air-sensitive. Its degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of microorganisms. The compound's volatility allows for its distribution in the atmosphere, where it would be subject to photochemical degradation.

| Degradation Pathway | Reactant/Condition | Primary Product | Environmental Matrix |

| Oxidation | O₂, Light, OH radicals | (E)-6-phenyl-2-hexenoic acid | Air, Water |

| Reduction | Reducing agents, Microbes | (E)-6-phenyl-2-hexen-1-ol | Soil, Water (anaerobic) |

| Conjugate Addition | Thiols (e.g., Cysteine) | Thioether adduct | Biological Systems |

Table 3: Major Degradation Pathways for (E)-6-phenyl-2-hexenal.

Mechanistic Studies of E 6 Phenyl 2 Hexenal’s Biochemical Interactions

Enzyme Inhibition and Activation Mechanisms (at a molecular level)

The α,β-unsaturated aldehyde structure is a known reactive moiety capable of interacting with biological nucleophiles, such as the amino acid residues in enzyme active sites, leading to modulation of their activity. While specific enzyme targets for (E)-6-phenyl-2-hexenal have not been identified, studies on cinnamaldehyde (B126680) demonstrate a broad range of enzyme interactions.

Research has shown that cinnamaldehyde can inhibit various enzymes through different mechanisms. For instance, it has been found to inhibit angiotensin-converting enzyme 2 (ACE2), neuraminidase, and transmembrane protease, serine 2 (TMPRSS2) in vitro. acs.org In bacteria, it can impair energy generation by inhibiting essential enzymes. nih.gov In plant biochemistry, cinnamaldehyde treatment inhibits the induction of phenylalanine ammonia-lyase (PAL) activity, a key enzyme in the biosynthesis of polyphenols. acs.org Furthermore, in neuronal cell models, cinnamaldehyde has been shown to diminish the levels of total glycogen (B147801) synthase kinase-3β (GSK-3β), a key regulatory enzyme in multiple cellular pathways. nih.gov The mechanism often involves covalent modification of enzyme residues or interference with substrate binding.

Table 1: Examples of Enzyme Modulation by the Structural Analogue Cinnamaldehyde

| Target Enzyme | Organism/System | Observed Effect | Potential Mechanism | Reference(s) |

| Angiotensin-converting enzyme 2 (ACE2) | In vitro | Inhibition | Binding to active site | acs.org |

| Neuraminidase | In vitro | Inhibition | Binding to active site | acs.org |

| TMPRSS2 | In vitro | Inhibition | Covalent modification of serine protease | acs.org |

| Phenylalanine Ammonia-Lyase (PAL) | Cut Lettuce | Inhibition of activity induction | Repression of PAL mRNA induction | acs.org |

| Glycogen Synthase Kinase-3β (GSK-3β) | Neuronal Cell Line | Reduction of total protein levels | Downregulation of protein expression | nih.gov |

| ATP-generating enzymes | Listeria monocytogenes | Inhibition | Disruption of energy metabolism | nih.gov |

Receptor Binding and Ligand-Protein Interactions (mechanistic studies)

The interaction of small molecules with protein receptors is a fundamental process in cellular signaling. The phenyl and aldehyde components of (E)-6-phenyl-2-hexenal suggest it could participate in various non-covalent and covalent interactions with receptor proteins. Studies on cinnamaldehyde provide detailed mechanistic insights into these potential interactions.

A primary target of cinnamaldehyde is the Transient Receptor Potential Ankyrin 1 (TRPA1), an ion channel involved in sensory signaling. mdpi.commdpi.com The activation mechanism involves a covalent Michael addition reaction, where the nucleophilic mercapto-groups of cysteine residues within the TRPA1 channel attack the α,β-unsaturated bond of cinnamaldehyde. mdpi.com This modification induces a conformational change that opens the channel.

In addition to covalent binding, cinnamaldehyde interacts with other receptors. It has been identified as an activator of the human sweet taste receptor, a heterodimer of T1R2 and T1R3 G-protein coupled receptors. biorxiv.org Molecular docking and mutational analyses indicate that cinnamaldehyde binds to the transmembrane domain of the T1R3 subunit, functioning as an agonist and a positive allosteric modulator. biorxiv.org

Furthermore, cinnamaldehyde can interact directly with DNA-binding proteins. In Listeria monocytogenes, it targets the response regulator AgrA. nih.govnih.gov Microscale thermophoresis and mutagenesis studies have shown that cinnamaldehyde binds to specific, conserved amino acid residues (Asn-178 and Arg-179) located in the LytTR DNA-binding domain of AgrA. nih.gov This interaction acts as a competitive inhibitor, preventing AgrA from binding to its target promoter DNA, thereby suppressing gene transcription. nih.govnih.gov

Table 2: Receptor and Protein Ligand Interactions of the Structural Analogue Cinnamaldehyde

| Protein Target | Protein Type | Binding Site / Key Residues | Mechanism of Interaction | Functional Outcome | Reference(s) |

| TRPA1 | Ion Channel | Cytosolic Cysteine Residues | Covalent Michael Addition | Channel Activation, Ion Influx | mdpi.comacs.org |

| T1R3 | G-Protein Coupled Receptor | Transmembrane Domain (TMD) | Allosteric Binding | Receptor Activation (Sweet Taste) | biorxiv.org |

| AgrA | DNA-Binding Response Regulator | LytTR DNA-binding domain (Asn-178, Arg-179) | Competitive Binding | Inhibition of DNA binding | nih.govnih.gov |

| NMDA Receptor | Ion Channel | Not specified | Functional Antagonism | Inhibition of receptor activity | nih.gov |

| Adenosine Receptor | G-Protein Coupled Receptor | Not specified | Functional Antagonism | Competition for binding | nih.gov |

Interactions with Cellular Components and Macromolecules (e.g., DNA, lipids, proteins)

The electrophilic nature of α,β-unsaturated aldehydes like (E)-6-phenyl-2-hexenal makes them reactive towards a variety of cellular macromolecules, including proteins, lipids, and DNA.

Protein Interactions: As discussed in the context of enzymes and receptors, the primary mode of interaction is the formation of covalent adducts with nucleophilic amino acid residues such as cysteine, histidine, and lysine. This can lead to protein cross-linking, denaturation, and altered function.

Lipid Interactions: Cinnamaldehyde has been shown to interact with and disrupt microbial cell membranes. chemicalbook.com This interaction can alter membrane permeability and fluidity, leading to the leakage of intracellular components like ions and proteins. researchgate.net Mechanistic studies in Staphylococcus aureus and Escherichia coli revealed that cinnamaldehyde specifically modulates the glycerophospholipid biosynthesis pathway, targeting the production of key membrane components phosphatidylethanolamine (B1630911) and phosphatidylglycerol, which disrupts cell membrane integrity. acs.org

DNA Interactions: The interaction of aldehydes with DNA is complex. The α,β-unsaturated aldehyde group is a known structural alert for genotoxicity due to its ability to form DNA adducts. food.gov.uk Studies have reported that cinnamaldehyde can induce DNA strand breaks in various cell types. food.gov.uk However, it has also been observed to stimulate DNA repair mechanisms. Evidence suggests that cinnamaldehyde can induce a type of DNA damage that elicits recombinational DNA repair, which may in turn reduce the frequency of spontaneous mutations. wikipedia.org This dual role highlights the complex biological consequences of aldehyde exposure at the genomic level.

Modulation of Gene Expression and Signal Transduction Pathways (molecular mechanisms)

By interacting with key proteins in signaling cascades, (E)-6-phenyl-2-hexenal could potentially modulate a wide array of gene expression programs and signal transduction pathways. Research on cinnamaldehyde has identified several key molecular pathways that it influences.

A prominent pathway activated by cinnamaldehyde is the Nrf2/HO-1 pathway. nih.govplos.org Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under stress conditions, cinnamaldehyde promotes the nuclear translocation of Nrf2, where it binds to antioxidant response elements (AREs) in the promoter regions of target genes, inducing the expression of defense enzymes like heme oxygenase-1 (HO-1). plos.orgacs.org

Conversely, cinnamaldehyde has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. chemicalbook.com It can prevent the phosphorylation of IκBα and IKKα/β, which are critical steps for the activation and nuclear translocation of NF-κB, thereby repressing the expression of inflammatory target genes like IL-6 and TNF-α. nih.gov

Other modulated pathways include:

MicroRNA Expression: In chondrocytes, cinnamaldehyde was found to upregulate the expression of specific microRNAs, namely miR-1285-5p and miR-140-5p, which in turn regulate their own target genes and signaling axes. nih.gov

Bacterial Efflux Pumps: In Pseudomonas aeruginosa, cinnamaldehyde exposure induces the expression of operons encoding for multiple efflux pump systems, such as MexAB-OprM, which contributes to bacterial resistance. asm.org

Bacterial Virulence: In Campylobacter jejuni, it downregulates genes essential for motility, such as flaA and flaB. frontiersin.org

Role in Oxidative Stress Regulation at the Biochemical Level

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. α,β-Unsaturated aldehydes are intrinsically linked to oxidative stress, both as products of lipid peroxidation and as reactive molecules that can modulate cellular redox systems.

The structural analogue cinnamaldehyde has been extensively shown to protect cells against oxidative damage. nih.govnih.gov At the biochemical level, its primary mechanism is the potent activation of the Nrf2/HO-1 signaling pathway, as described previously. plos.orgacs.orgmdpi.com The induction of Nrf2 and its target gene HO-1 enhances the cell's antioxidant capacity. This leads to a measurable decrease in intracellular ROS levels and protects cellular components, such as mitochondria, from oxidative damage. acs.org

Studies have demonstrated that treatment with cinnamaldehyde can effectively reduce the accumulation of ROS and mitochondrial ROS (mtROS) induced by agents like hydrogen peroxide (H₂O₂). acs.org It also mitigates the downstream consequences of oxidative stress, such as the depletion of endogenous antioxidants like glutathione (B108866) (GSH) and the reduction in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). plos.org By preventing the accumulation of ROS, cinnamaldehyde can also inhibit lipid peroxidation, as measured by reduced levels of malondialdehyde (MDA), a key biomarker of oxidative damage. plos.org Therefore, at the biochemical level, phenyl-alkenals like cinnamaldehyde can play a dual role: while their electrophilic nature can be toxic at high concentrations, they can also trigger protective, adaptive responses that bolster cellular antioxidant defenses.

Theoretical and Computational Chemistry of E 6 Phenyl 2 Hexenal

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (E)-6-phenyl-2-hexenal, these calculations would reveal how the phenyl group, the alkyl chain, and the conjugated aldehyde moiety collectively influence its electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For (E)-6-phenyl-2-hexenal, the HOMO is expected to be localized over the π-system, which includes the phenyl ring and the C=C double bond, while the LUMO is likely centered on the conjugated C=C-C=O system. The interaction of the p-orbitals of the unsaturated aldehyde with the d-orbitals of a metal surface, for instance, is a key factor in its adsorption and catalytic hydrogenation. DFT calculations on similar molecules, like cinnamaldehyde (B126680) derivatives, have been used to analyze their stability and antioxidant potential, providing a framework for how (E)-6-phenyl-2-hexenal could be studied.

Table 1: Illustrative DFT-Calculated Molecular Orbital Properties Note: The following data is illustrative for a generic α,β-unsaturated aldehyde and does not represent specific calculated values for (E)-6-phenyl-2-hexenal, as they are not available in the searched literature.

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

(E)-6-phenyl-2-hexenal possesses significant conformational flexibility due to the single bonds in its hexenal (B1195481) chain. Conformational analysis is a computational process used to identify the different spatial arrangements of a molecule (conformers) and their relative energies. This is typically done by systematically rotating the molecule around its single bonds and calculating the potential energy of each resulting structure.

Energy minimization is then performed on these conformers, often using DFT or other quantum mechanical methods, to find the most stable, low-energy structures. The global minimum on the potential energy surface corresponds to the most populated conformation of the molecule under thermal equilibrium. Identifying the lowest energy conformers is crucial, as these are the most likely to be involved in chemical reactions and are essential for the accurate prediction of spectroscopic properties.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For (E)-6-phenyl-2-hexenal, MD simulations could model its behavior in different environments, such as in a solvent or interacting with a biological receptor. These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. This information is valuable for understanding properties like solubility, diffusion, and the binding affinity of the molecule to a target site. While no specific MD studies on (E)-6-phenyl-2-hexenal were found, this methodology is standard for exploring the intermolecular forces that govern the behavior of similar organic molecules.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The process involves optimizing the molecular geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to calculate the magnetic shielding tensors for each nucleus. By averaging the results for all significant low-energy conformers (weighted by their Boltzmann population), a theoretical spectrum can be generated that often shows excellent agreement with experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation determines the energies of the normal modes of vibration. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms, and the frequencies of the IR-active modes can be directly compared to an experimental IR spectrum to aid in structural elucidation. For (E)-6-phenyl-2-hexenal, key predicted vibrations would include the C=O stretch of the aldehyde, the C=C stretch of the alkene, and various C-H and C=C stretching modes of the phenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies from the ground state to various excited states. For (E)-6-phenyl-2-hexenal, the key absorptions would be the n→π* transition associated with the carbonyl group and the π→π* transitions of the conjugated system involving the phenyl ring and the double bond. Computational studies on the related trans-2-hexenal (B146799) have determined its UV absorption cross-sections, which provides a basis for comparison.

Table 2: Template for Predicted Spectroscopic Data Note: The data below is a template illustrating the type of information generated from computational predictions. Specific values for (E)-6-phenyl-2-hexenal are not available in the searched literature.

| Spectroscopy | Parameter | Predicted Value | Key Functional Groups/Transitions |

| ¹H NMR | Chemical Shift (δ) | N/A | Aldehydic proton (CHO), Vinylic protons (C=CH), Phenyl protons, Alkyl protons |

| ¹³C NMR | Chemical Shift (δ) | N/A | Carbonyl carbon (C=O), Vinylic carbons (C=C), Phenyl carbons, Alkyl carbons |

| IR | Wavenumber (cm⁻¹) | N/A | ~1680-1700 (C=O stretch), ~1620-1650 (C=C stretch), ~3000-3100 (Aromatic C-H stretch) |

| UV-Vis | λ_max (nm) | N/A | n→π* (carbonyl), π→π* (conjugated system) |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor controlling the reaction rate. Transition State Theory (TST) uses the properties of the TS to calculate theoretical rate constants.

For (E)-6-phenyl-2-hexenal, this approach could be used to model various reactions, such as its oxidation, reduction, or participation in cycloadditions. A detailed computational study on the ozonolysis of trans-2-hexenal, for example, used high-level calculations (CCSD(T) and M06-2X) to model the reaction kinetics and identify all major products and reaction channels, including the formation of a secondary ozonide. This type of study provides a clear blueprint for how the reactivity of (E)-6-phenyl-2-hexenal could be investigated, predicting product distributions and reaction rates under various conditions. Theoretical studies on the reactions of phenyl radicals with alkenes also provide a basis for understanding potential addition or abstraction reactions involving the molecule.

Table 3: Example of Transition State Analysis for an Analogous Reaction (Ozonolysis of trans-2-hexenal) Note: This data is from a study on trans-2-hexenal and serves as an example of how reaction pathway modeling is applied.

| Reaction Step | Transition State | Calculated Barrier (kJ mol⁻¹) | Description |

| Criegee Pathway 1 | TS₁ | ~60-70 | Formation of butanal and glyoxal (B1671930) oxide |

| Criegee Pathway 2 | TS₂ | ~60-70 | Formation of glyoxal and butanal oxide |

| Ketohydroperoxide Pathway | TSₓ | ~203 | α-hydrogen transfer pathway |

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Synthetic Strategies

The synthesis of α,β-unsaturated aldehydes, such as (E)-6-phenyl-2-hexenal, is a cornerstone of organic chemistry, providing access to a wide array of valuable compounds. Future research is poised to build upon established methods like the Aldol condensation and explore more efficient, selective, and sustainable synthetic routes. ncert.nic.in

One promising avenue is the advancement of flow chemistry. Continuous-flow reactors offer superior control over reaction parameters like temperature and residence time, which can lead to higher yields and purity. nih.gov For instance, a continuous-flow protocol for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes has been developed, a strategy that could be adapted for the synthesis of (E)-6-phenyl-2-hexenal. nih.gov Another innovative approach involves the use of acidic ionic liquids as catalysts, which can be recycled, contributing to a greener and more cost-effective process. google.com

Furthermore, biocatalytic methods are gaining traction. The oxidation of the corresponding alcohol, (E)-6-phenyl-2-hexen-1-ol, using enzymes like aryl alcohol oxidases (AAOx) in a continuous-flow microreactor presents a highly selective and sustainable alternative to traditional chemical oxidants. nih.govchemistryviews.org This method avoids the formation of undesired byproducts often associated with classical oxidation reactions. nih.gov

A comparison of potential synthetic strategies is outlined below:

| Strategy | Precursors | Catalyst/Reagent | Key Advantages |

| Aldol Condensation | Phenylacetaldehyde (B1677652), Butyraldehyde | Base (e.g., KOH) | Well-established, readily available precursors. google.com |

| Flow Chemistry | Phenylacetylene, Butyraldehyde | Heterogeneous solid acid | High efficiency, scalability, precise control. nih.gov |

| Ionic Liquid Catalysis | n-Butyraldehyde, Vinyl ethyl ether | Acidic ionic liquid | Catalyst recyclability, environmental benefits. google.com |

| Biocatalytic Oxidation | (E)-6-phenyl-2-hexen-1-ol | Aryl Alcohol Oxidase (AAOx) | High selectivity, mild reaction conditions. nih.govchemistryviews.org |

Exploration of Undiscovered Biosynthetic Routes

The natural occurrence of structurally related compounds suggests that a biosynthetic pathway for (E)-6-phenyl-2-hexenal may exist or could be engineered. For instance, 5-methyl-2-phenyl-2-hexenal (B1583446) is a known flavor component in cocoa. google.com Phenylacetaldehyde, a likely precursor, is formed naturally in plants through the Maillard reaction between glucose and phenylalanine. nih.gov

Future research will likely focus on elucidating and engineering enzymatic cascades for the production of (E)-6-phenyl-2-hexenal from renewable feedstocks. A plausible biosynthetic route could start from the amino acid L-phenylalanine. flintbox.comfrontiersin.org This could involve a multi-enzyme cascade, a concept that is gaining significant traction for the synthesis of fine chemicals. nih.govmdpi.compatsnap.commdpi.com Such cascades offer high selectivity and efficiency in a one-pot reaction, minimizing waste and purification steps. nih.govpatsnap.com

Key enzymatic steps in a hypothetical biosynthetic pathway could include:

Conversion of L-phenylalanine to phenylpyruvate: Catalyzed by an L-amino acid deaminase. researchgate.net

Formation of a C-C bond: An aldolase (B8822740) or a similar enzyme could catalyze the condensation of phenylpyruvate (or a derivative) with a four-carbon unit derived from cellular metabolism.

Subsequent enzymatic modifications: Dehydration and reduction steps to yield the final (E)-6-phenyl-2-hexenal.

The development of such a biosynthetic route would represent a significant step towards the sustainable production of this and other valuable aromatic compounds. flintbox.combiorxiv.orgbiorxiv.org

Advanced Sensing and Detection Technologies

The detection of α,β-unsaturated aldehydes is crucial for quality control in the food and fragrance industries and for monitoring their presence as potential environmental contaminants. nih.govnih.gov While methods like gas chromatography-mass spectrometry (GC/MS) are well-established, there is a growing need for more rapid, sensitive, and field-deployable detection technologies. nih.gov

A promising area of research is the development of fluorescent sensors. For example, nitrogen and sulfur co-doped carbon dots have been successfully employed as a fluorescent probe for the selective and sensitive detection of the structurally similar compound, cinnamaldehyde (B126680). This method relies on the fluorescence quenching of the carbon dots in the presence of the aldehyde. Given the structural similarities, a similar approach could be tailored for the detection of (E)-6-phenyl-2-hexenal.

Another emerging technique is desorption corona beam ionization-tandem mass spectrometry (DCBI-MS/MS). A recent study demonstrated a rapid method for determining various α,β-unsaturated aldehydes in vegetable oils using a twin derivatization strategy, which significantly enhances the mass spectrometry signal and improves accuracy. scilit.com This approach could be adapted for the high-throughput analysis of (E)-6-phenyl-2-hexenal in complex matrices.

| Technology | Principle | Potential Advantages for (E)-6-phenyl-2-hexenal Detection |

| Fluorescent Carbon Dots | Fluorescence quenching upon binding to the analyte. | High sensitivity, selectivity, potential for real-time monitoring. |

| DCBI-MS/MS | Derivatization to enhance ionization efficiency for mass spectrometry. | Rapid analysis (~30s), high-throughput capability, suitable for complex samples. scilit.com |

| Spot Tests | Colorimetric reaction with a specific reagent. | Simple, low-cost, suitable for qualitative screening. acs.org |

Integration into Complex Chemical Systems

The unique chemical structure of (E)-6-phenyl-2-hexenal, featuring a conjugated system with an aldehyde and a phenyl group, makes it a versatile building block for the synthesis of more complex molecules. The reactivity of the α,β-unsaturated aldehyde moiety is key to its utility in synthetic chemistry.

A primary pathway for its integration is the Michael Addition reaction, a type of conjugate addition. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. This reaction is widely used for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org For (E)-6-phenyl-2-hexenal, this allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse molecular architectures. For example, the reaction with carbon nucleophiles can create new carbon skeletons, while the aza-Michael addition with nitrogen nucleophiles can be used to synthesize nitrogen-containing heterocyclic compounds. acs.org

Furthermore, (E)-6-phenyl-2-hexenal can be a precursor to various other functional groups. For example, selective reduction of the aldehyde can yield the corresponding alcohol, while reduction of the double bond can produce the saturated aldehyde. These transformations open up further possibilities for its incorporation into polymers, pharmaceuticals, and other advanced materials.

Sustainable Production and Bio-based Manufacturing Initiatives

The shift towards a bio-based economy has spurred research into sustainable methods for producing chemicals from renewable resources. gii.tw For a fragrance and flavor compound like (E)-6-phenyl-2-hexenal, bio-based manufacturing offers a compelling alternative to traditional chemical synthesis, which often relies on petrochemical feedstocks. personalcareinsights.comquimidroga.com

A key strategy is the use of metabolically engineered microorganisms to convert renewable feedstocks like glucose or bio-based precursors such as L-phenylalanine into the desired product. frontiersin.orgresearchgate.net This approach, often referred to as fermentation or whole-cell biocatalysis, can lead to a more sustainable and potentially cost-effective production process. nih.govchemrxiv.org

The development of enzymatic cascades is central to these efforts. nih.govmdpi.compatsnap.commdpi.comwhiterose.ac.uk By combining multiple enzymes in a single reaction vessel (one-pot synthesis) or within a single microbial host, complex molecules can be synthesized from simple starting materials in a highly efficient manner. nih.govpatsnap.com For (E)-6-phenyl-2-hexenal, a hypothetical bio-manufacturing process could involve an engineered E. coli or yeast strain that expresses the necessary enzymes to convert L-phenylalanine, which can be produced from glucose, into the final product. frontiersin.orgresearchgate.net This aligns with the principles of green chemistry by operating under mild conditions and reducing the generation of hazardous waste. whiterose.ac.ukrsc.org

| Initiative | Description | Relevance to (E)-6-phenyl-2-hexenal |

| Metabolic Engineering | Modifying the metabolic pathways of microorganisms to produce specific chemicals. | Engineering E. coli or yeast to produce (E)-6-phenyl-2-hexenal from glucose via an L-phenylalanine intermediate. frontiersin.org |

| Whole-Cell Biocatalysis | Using living microorganisms containing the necessary enzymes to perform a chemical transformation. | Conversion of a precursor like phenylacetaldehyde or L-phenylalanine to (E)-6-phenyl-2-hexenal. nih.govchemrxiv.org |

| Enzyme Cascade Synthesis | Combining multiple enzymatic reactions in a sequential manner to build a complex molecule. | A multi-step enzymatic pathway from L-phenylalanine to (E)-6-phenyl-2-hexenal in a one-pot reaction. nih.govmdpi.compatsnap.commdpi.com |

| Use of Renewable Feedstocks | Utilizing biomass-derived materials instead of fossil fuels as starting materials. | Sourcing precursors like L-phenylalanine from the fermentation of sugars. gii.tw |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying (E)-2-Hexenal, 6-phenyl- in biological or environmental samples?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for identification and quantification. For headspace analysis, ensure calibration with pure standards and account for matrix effects (e.g., absorption by fruit or packaging materials). In studies on grapes, headspace concentrations were measured using GC with flame ionization detection (FID), revealing a decline from 2.5–4.2 µmol·L⁻¹ to <1 µmol·L⁻¹ over 14 days due to absorption . For spectral confirmation, reference IR (Kováts RI: 860) and MS libraries (NIST) are critical .

Table 1: Key Parameters for GC Analysis

| Parameter | Value/Technique | Reference |

|---|---|---|

| Column Type | Non-polar (e.g., DB-5) | |

| Detection Limit | <0.5 µmol·L⁻¹ (for mold inhibition) | |

| Headspace Sampling | Hermetically sealed containers at 2°C |

Q. How does (E)-2-Hexenal, 6-phenyl- exhibit antifungal activity at varying concentrations?

- Methodological Answer : The compound demonstrates a biphasic effect: ≤0.5 µmol·L⁻¹ stimulates Botrytis cinerea growth, while ≥1 µmol·L⁻¹ inhibits it. Design dose-response experiments with controlled headspace concentrations (e.g., 0.86–1.71 mmol in 1.1-L containers) and monitor mold incidence over 12 days at 20°C post-cold storage. Note interspecies variability; strawberries absorb (E)-2-hexenal more rapidly than grapes, altering efficacy .

Q. What are the stability considerations for (E)-2-Hexenal, 6-phenyl- in experimental setups?

- Methodological Answer : Stability is influenced by temperature, matrix absorption, and packaging. Use low-density polyethylene film (e.g., Type OF50) to minimize compound loss. In grape studies, headspace concentrations declined >3-fold within 14 days due to absorption by fruit and film . For long-term storage, replenish the compound at 4-week intervals to maintain inhibitory thresholds .

Advanced Research Questions

Q. What molecular mechanisms underlie (E)-2-Hexenal, 6-phenyl-’s antifungal action?

- Methodological Answer : Transcriptomic and proteomic analyses in Aspergillus flavus reveal ROS-dependent mitochondrial apoptosis. Key pathways include:

- Glutathione metabolism : Depletion of antioxidants exacerbates oxidative stress.

- MAPK signaling : Disruption of stress-response pathways.

- Phenylpropanoid biosynthesis : Altered defense metabolite synthesis.

Validate using ROS scavengers (e.g., L-Cysteine), which block MPTP opening and apoptosis . In tomatoes, (E)-2-hexenal upregulates genes in plant hormone signaling (e.g., jasmonic acid), enhancing host resistance .

Q. How can experimental design address contradictions in (E)-2-Hexenal, 6-phenyl-’s efficacy across plant species?

- Methodological Answer : Control for species-specific absorption rates and metabolic capacity. For example:

- Strawberries : Higher absorption reduces headspace levels to 0.37 µmol·L⁻¹ (below inhibitory thresholds) .

- Grapes : Sustained levels >1 µmol·L⁻¹ suppress mold.

Use isotopic labeling (e.g., ¹³C-(E)-2-hexenal) to track uptake and metabolism. Pair with RNA-seq to identify detoxification genes (e.g., cytochrome P450s) that vary between species .

Q. What synergies enhance (E)-2-Hexenal, 6-phenyl-’s application in postharvest preservation?

- Methodological Answer : Combine with SO₂ fumigation to reduce sulfite residues. In grape trials, (E)-2-hexenal + SO₂ reduced mold comparably to SO₂ alone but allowed lower SO₂ doses . Optimize ratios using factorial design:

-

Factor A : (E)-2-hexenal concentration (0.5–2 µmol·L⁻¹).

-

Factor B : SO₂ dose (10–50 ppm).

Measure synergistic indices via isobolograms .Table 2: Synergistic Combinations for Mold Suppression

Combination Mold Reduction (%) Reference 1 µmol·L⁻¹ (E)-2-hexenal + 20 ppm SO₂ 85 2 µmol·L⁻¹ (E)-2-hexenal + 30 ppm SO₂ 92

Q. How does (E)-2-Hexenal, 6-phenyl- influence tritrophic interactions in agroecosystems?

- Methodological Answer : Field studies show it attracts parasitoids (e.g., Trissolcus spp.) and enhances egg predation in soybeans. Deploy slow-release dispensers during early reproductive stages (R2) and monitor parasitism rates via sentinel egg masses. Note that efficacy declines if egg density exceeds parasitoid foraging capacity .

Contradictions and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.